molecular formula C13H15NO3S B12885066 N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B12885066
M. Wt: 265.33 g/mol
InChI Key: CJZKCAOONBGODS-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is an organic compound that features a furan ring attached to an ethyl group, which is further connected to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylfuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the sulfonamide group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is unique due to the presence of both the furan ring and the 4-methylbenzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methyl group can influence the compound’s lipophilicity and, consequently, its biological activity .

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3

InChI Key

CJZKCAOONBGODS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2

Origin of Product

United States

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